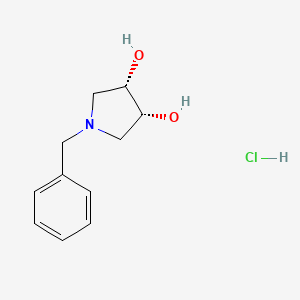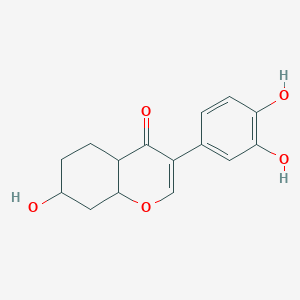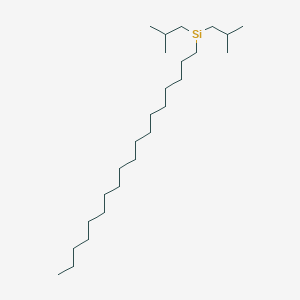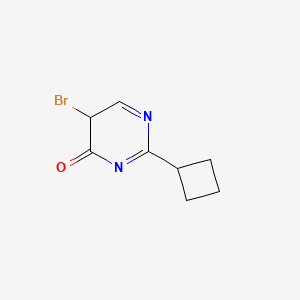
(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-(3-羟基苯基)环丙烷-1-羧酸是一种带有羟基苯基的环丙烷衍生物。环丙烷衍生物以其应变环结构而闻名,这种结构赋予了独特的化学性质和反应性。
准备方法
合成路线和反应条件
(1S,2S)-2-(3-羟基苯基)环丙烷-1-羧酸的合成通常涉及以下步骤:
起始原料: 合成从商业上可获得的起始原料开始,如苯乙酸和环丙烷衍生物。
环丙烷化: 关键步骤涉及适当前体的环丙烷化,通常使用重氮甲烷或西蒙斯-史密斯试剂等试剂。
羟基化: 羟基的引入可以通过羟基化反应实现,例如使用四氧化锇或其他氧化剂。
纯化: 最终产物通过重结晶或色谱等技术进行纯化。
工业生产方法
这类化合物的工业生产方法通常涉及对合成路线的优化,以最大限度地提高产率并降低成本。这可能包括使用连续流动反应器、催化过程和可扩展的纯化技术。
化学反应分析
反应类型
(1S,2S)-2-(3-羟基苯基)环丙烷-1-羧酸可以进行各种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 羧酸基团可以被还原成醇或醛。
取代: 羟基可以使用卤化剂等试剂被其他官能团取代。
常用试剂和条件
氧化剂: 高锰酸钾、四氧化锇。
还原剂: 氢化锂铝、硼氢化钠。
取代试剂: 亚硫酰氯、三溴化磷。
主要产物
氧化: 形成酮或醛。
还原: 形成醇或醛。
取代: 形成卤代衍生物。
科学研究应用
化学
复杂分子合成: 用作合成更复杂有机分子的中间体。
应变环体系的研究: 提供了对环丙烷环的反应性和稳定性的见解。
生物学
酶抑制: 由于其独特的结构,可能用作特定酶的抑制剂。
生物活性: 对其对生物系统的影响进行研究,包括潜在的治疗应用。
医学
药物开发: 探索其作为药物发现中的先导化合物的潜力。
药理学研究: 研究其药代动力学和药效学。
工业
材料科学: 在开发具有独特性能的新材料方面具有潜在的用途。
化工制造: 用作工业化学品合成的合成原料。
作用机制
(1S,2S)-2-(3-羟基苯基)环丙烷-1-羧酸的作用机制涉及其与酶或受体等分子靶标的相互作用。应变环丙烷环可以与活性位点相互作用,导致生物途径的抑制或激活。羟基苯基可以参与氢键和其他相互作用,进一步调节其活性。
相似化合物的比较
类似化合物
环丙烷-1-羧酸: 缺乏羟基苯基,导致不同的反应性和应用。
苯乙酸: 缺乏环丙烷环,导致不同的化学性质。
羟基苯乙酸: 类似的官能团,但整体结构不同。
独特性
(1S,2S)-2-(3-羟基苯基)环丙烷-1-羧酸由于应变环丙烷环和羟基苯基的组合而具有独特性。这种组合赋予了独特的化学反应性和潜在的生物活性,使其成为研究和工业应用中的宝贵化合物。
属性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC 名称 |
(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m1/s1 |
InChI 键 |
LDZRHXKNIDKRBY-BDAKNGLRSA-N |
手性 SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)O |
规范 SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione](/img/structure/B12353803.png)
![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine](/img/structure/B12353824.png)
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)





![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)

![cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1,2,4-triazin-2-ium-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12353895.png)
